9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, is a furanocoumarin, which consists of a furan ring fused with a coumarin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one can be achieved through various synthetic routes. One common method involves the use of chalcones, which are flavonoid-type phenolic phytochemicals. The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoids and furanocoumarins, such as:
Kaempferol: A flavonoid with antioxidant properties.
Quercetin: A flavonoid known for its anti-inflammatory effects.
Bergamottin: A furanocoumarin with potential anticancer activity.
Uniqueness
What sets 9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo3,2-gbenzopyran-7-one apart is its unique structure, which combines the properties of both flavonoids and furanocoumarins
Properties
CAS No. |
65161-79-7 |
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Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9-hydroxy-4-prop-2-enylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-2-3-8-9-4-5-11(15)18-14(9)12(16)13-10(8)6-7-17-13/h2,4-7,16H,1,3H2 |
InChI Key |
SHPOBNSZWVVOTR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O |
Origin of Product |
United States |
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